molecular formula C18H24F3N3OS B2743604 4-(Thian-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide CAS No. 2320209-62-7

4-(Thian-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide

Cat. No.: B2743604
CAS No.: 2320209-62-7
M. Wt: 387.47
InChI Key: HHTDHFSBSSKRHM-UHFFFAOYSA-N
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Description

4-(Thian-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide is a synthetic organic compound that features a trifluoromethyl group, a thian-4-yl group, and a diazepane ring. The trifluoromethyl group is known for its significant impact on the biological activity and physical properties of compounds, making it a valuable moiety in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as Umemoto’s reagents, which facilitate the incorporation of the trifluoromethyl group into organic compounds . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process optimization includes controlling reaction parameters such as temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Thian-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the diazepane ring, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(Thian-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Thian-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The diazepane ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Thian-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide is unique due to the combination of its trifluoromethyl group, thian-4-yl group, and diazepane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-(thian-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3N3OS/c19-18(20,21)14-3-1-4-15(13-14)22-17(25)24-8-2-7-23(9-10-24)16-5-11-26-12-6-16/h1,3-4,13,16H,2,5-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTDHFSBSSKRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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